molecular formula C6H11N3O B1489267 1-(2-aminoethyl)-3-methyl-1H-pyrazol-5-ol CAS No. 2090867-14-2

1-(2-aminoethyl)-3-methyl-1H-pyrazol-5-ol

Cat. No. B1489267
CAS RN: 2090867-14-2
M. Wt: 141.17 g/mol
InChI Key: XUNFHMQMZAKQPY-UHFFFAOYSA-N
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Description

Synthesis Analysis

This involves detailing the methods and reactions used to synthesize the compound. It includes the starting materials, reaction conditions, catalysts, and the yield of the product .


Molecular Structure Analysis

This involves the use of techniques like X-ray crystallography, NMR spectroscopy, and computational methods to determine the 3D structure of the molecule .


Chemical Reactions Analysis

This involves studying the reactions that the compound undergoes, the conditions under which these reactions occur, and the products formed .


Physical And Chemical Properties Analysis

This includes studying properties like melting point, boiling point, solubility, stability, reactivity, and spectroscopic properties .

Scientific Research Applications

Green Synthetic Approaches

One study discusses the solvent-free synthesis of pyrano[2,3-c]-pyrazoles, highlighting an eco-friendly approach to synthesizing pyrazole derivatives (Al-Matar et al., 2010). This method emphasizes the importance of green chemistry in the development of pyrazole-based compounds.

Structural and Bioactivity Studies

Another research effort focuses on the synthesis, characterization, and X-ray crystal study of pyrazole derivatives, identifying key antitumor, antifungal, and antibacterial pharmacophore sites (Titi et al., 2020). Such studies are crucial for developing new therapeutic agents based on pyrazole chemistry.

Novel Antipsychotic Agents

The development of 1,3-dialkyl-4-(iminoarylmethyl)-1H-pyrazol-5-ols as potential antipsychotic agents showcases the therapeutic potential of pyrazole derivatives. These compounds exhibit antipsychotic-like profiles in behavioral animal tests without interacting with dopamine receptors, a notable departure from existing antipsychotic drugs (Wise et al., 1987).

Corrosion Inhibition

Research on pyrazole derivatives as corrosion inhibitors for steel in hydrochloric acid demonstrates the utility of these compounds in industrial applications. The study reveals how certain pyrazole compounds can significantly reduce the corrosion rate of steel, providing a potential avenue for enhancing material longevity (Herrag et al., 2007).

Enamine Synthesis and Tautomerism

The synthesis and tautomeric studies of enamines derived from 1-(n-Hexyl)-3-methyl-2-pyrazolin-5-one offer insights into the chemical behavior of pyrazole-based compounds. Such research contributes to the broader understanding of pyrazole chemistry and its potential applications (Belmar et al., 2005).

Mechanism of Action

If the compound is biologically active, its mechanism of action would be studied. This could involve its interaction with biological macromolecules, and the biochemical pathways it affects .

Safety and Hazards

This involves studying the toxicity of the compound, its potential hazards, safe handling procedures, and disposal methods .

Future Directions

This involves discussing potential future research directions, such as new synthetic methods, applications, or modifications to the compound .

properties

IUPAC Name

2-(2-aminoethyl)-5-methyl-1H-pyrazol-3-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H11N3O/c1-5-4-6(10)9(8-5)3-2-7/h4,8H,2-3,7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XUNFHMQMZAKQPY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=O)N(N1)CCN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H11N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

141.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(2-aminoethyl)-3-methyl-1H-pyrazol-5-ol

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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